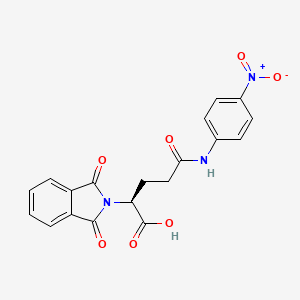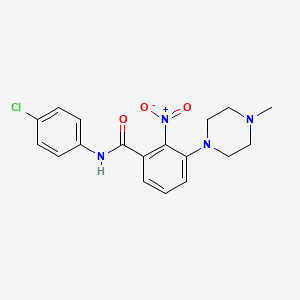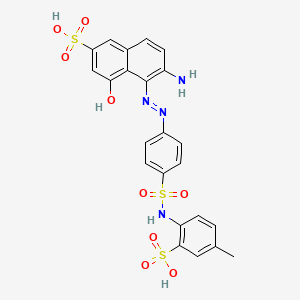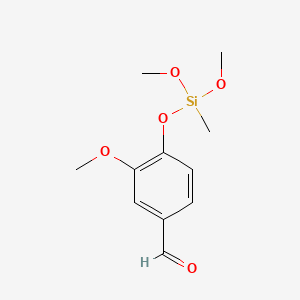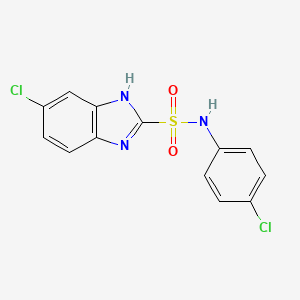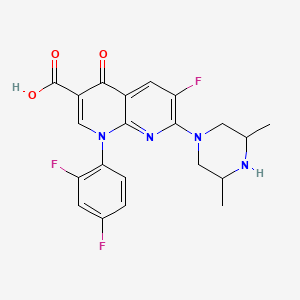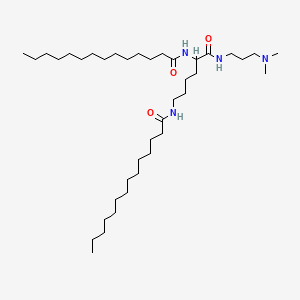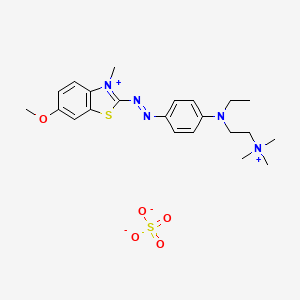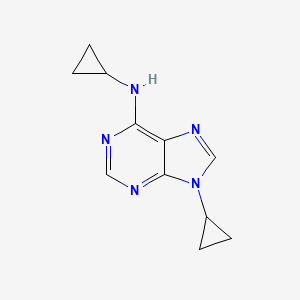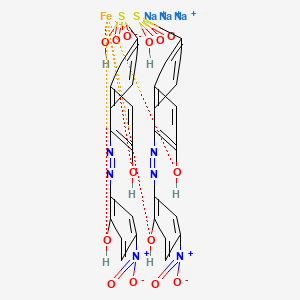
Trisodium bis(6-hydroxy-5-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonato(3-))ferrate(3-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium bis[6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]ferrate(3-) is a complex compound known for its vibrant color and unique chemical properties. It is often used in various industrial and research applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium bis[6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]ferrate(3-) typically involves the diazotization of 2-hydroxy-5-nitroaniline followed by coupling with 6-hydroxy-2-naphthalenesulfonic acid. The resulting azo compound is then complexed with ferric ions in the presence of sodium ions to form the final trisodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate large quantities. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity.
化学反応の分析
Types of Reactions
Trisodium bis[6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]ferrate(3-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced to break the azo bond, leading to the formation of amines.
Substitution: The sulfonate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Various iron oxides and hydroxides.
Reduction: Corresponding amines and naphthalenesulfonic acid derivatives.
Substitution: Substituted naphthalenesulfonic acid derivatives.
科学的研究の応用
Trisodium bis[6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]ferrate(3-) is used in several scientific research fields:
Chemistry: As a reagent in analytical chemistry for the detection of metal ions.
Biology: In staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Used as a dye in textile and paper industries due to its vibrant color and stability.
作用機序
The compound exerts its effects through its ability to form stable complexes with metal ions. The azo groups and sulfonate groups facilitate binding to various substrates, making it useful in analytical and industrial applications. The ferrate(3-) ion plays a crucial role in the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
- Trisodium bis[6-amino-4-hydroxy-3-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-2-sulfonato(3-)]chromate(3-)
- Trisodium bis[4-[4,5-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonato(3-)]chromate(3-)
Uniqueness
Trisodium bis[6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]ferrate(3-) is unique due to its specific combination of azo and sulfonate groups, which provide distinct reactivity and stability. Its ability to form stable complexes with ferric ions distinguishes it from similar compounds that may use different metal ions or have variations in their azo or sulfonate groups.
特性
CAS番号 |
93843-05-1 |
|---|---|
分子式 |
C32H22FeN6Na3O14S2+3 |
分子量 |
903.5 g/mol |
IUPAC名 |
trisodium;6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid;iron |
InChI |
InChI=1S/2C16H11N3O7S.Fe.3Na/c2*20-14-6-2-10(19(22)23)8-13(14)17-18-16-12-4-3-11(27(24,25)26)7-9(12)1-5-15(16)21;;;;/h2*1-8,20-21H,(H,24,25,26);;;;/q;;;3*+1 |
InChIキー |
ADUUOOQSWTXWNV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)O.C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)O.[Na+].[Na+].[Na+].[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




